molecular formula C8H16N2O B2844605 3-Amino-4,4-diethylpyrrolidin-2-one CAS No. 2059936-50-2

3-Amino-4,4-diethylpyrrolidin-2-one

Cat. No.: B2844605
CAS No.: 2059936-50-2
M. Wt: 156.229
InChI Key: RPVSEENEBPDEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4-diethylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactam rings containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-diethylpyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 4,4-diethyl-2-aminobutyric acid under acidic conditions. The reaction can be carried out using strong acids like hydrochloric acid or sulfuric acid, and the reaction temperature is usually maintained at a moderate level to ensure the formation of the pyrrolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4-diethylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.

Scientific Research Applications

3-Amino-4,4-diethylpyrrolidin-2-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-4,4-diethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Amino-4,4-diethylpyrrolidin-2-one is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

  • Pyrrolidinone: A related compound with similar structural features but different functional groups.

  • Lactam: Another class of cyclic amides with varying ring sizes and substituents.

  • Pyrrole: A five-membered heterocyclic aromatic compound with nitrogen in the ring.

These compounds share some similarities in their chemical structure but differ in their functional groups and biological activities.

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Properties

IUPAC Name

3-amino-4,4-diethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-8(4-2)5-10-7(11)6(8)9/h6H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVSEENEBPDEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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